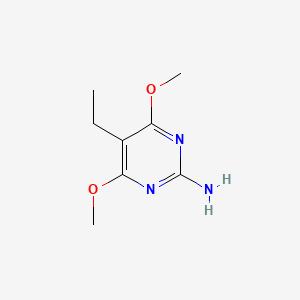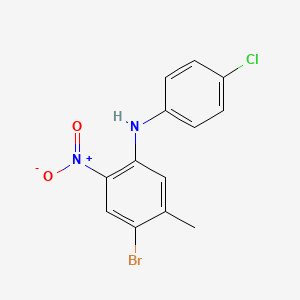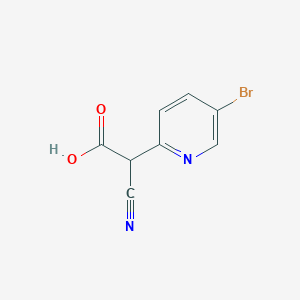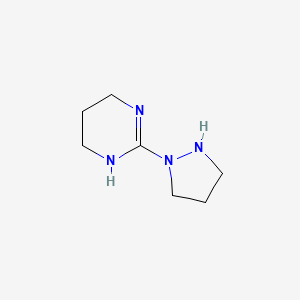
5-Ethyl-4,6-dimethoxypyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4,6-dimethoxypyrimidin-2-amine is an organic compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol It is a derivative of pyrimidine, characterized by the presence of ethyl and methoxy groups at the 5th and 4th, 6th positions, respectively, and an amino group at the 2nd position
Vorbereitungsmethoden
The synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-4,6-dihydroxypyrimidine (ADH) from guanidine nitrate and diethyl malonate.
Methylation: ADH is then methylated using dimethyl carbonate (DMC) in the presence of potassium carbonate and a phase transfer catalyst (PTC) such as tetrabutyl ammonium bromide (TBAB).
Cyclization: The intermediate product undergoes cyclization to form this compound.
Industrial production methods focus on optimizing reaction conditions to improve yield and reduce environmental impact. For example, using DMC as a methylating agent is preferred over traditional toxic reagents like haloalkane and dimethyl sulfate due to its non-toxic and environmentally friendly nature .
Analyse Chemischer Reaktionen
5-Ethyl-4,6-dimethoxypyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Under appropriate conditions, the methoxy groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The amino group at the 2nd position can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4,6-dimethoxypyrimidin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound may interfere with nucleic acid synthesis by mimicking natural nucleotides, leading to the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-4,6-dimethoxypyrimidin-2-amine can be compared with other similar compounds such as:
2-Amino-4,6-dimethoxypyrimidine: This compound lacks the ethyl group at the 5th position, making it less hydrophobic and potentially altering its biological activity.
5-Chloro-4,6-dimethoxypyrimidin-2-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
5-ethyl-4,6-dimethoxypyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3O2/c1-4-5-6(12-2)10-8(9)11-7(5)13-3/h4H2,1-3H3,(H2,9,10,11) |
InChI-Schlüssel |
WJUMOAPVZYHKEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(N=C1OC)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)


![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)


![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)




![[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate](/img/structure/B13094212.png)
![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)
